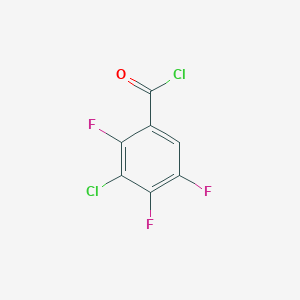

3-Chloro-2,4,5-trifluorobenzoyl chloride

Beschreibung

3-Chloro-2,4,5-trifluorobenzoyl chloride is a polysubstituted aromatic compound featuring a highly reactive acyl chloride group. This structure makes it a valuable intermediate in the synthesis of complex organic molecules. Its utility is derived from the combined electronic effects of its chlorine and fluorine substituents on the benzene (B151609) ring, which influence reactivity and confer specific properties to the final products. The compound is primarily known through its precursor, 3-Chloro-2,4,5-trifluorobenzoic acid, which serves as the starting point for its synthesis. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation, often accomplished using chlorinating agents like thionyl chloride or triphosgene (B27547). researchgate.netgoogle.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-2,4,5-trifluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2F3O/c8-4-5(11)2(7(9)13)1-3(10)6(4)12/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDMMCZBIKXEJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)Cl)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382002 | |

| Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101513-78-4 | |

| Record name | 3-chloro-2,4,5-trifluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3 Chloro 2,4,5 Trifluorobenzoyl Chloride

Established Synthetic Routes to 3-Chloro-2,4,5-trifluorobenzoyl chloride

The production of this compound relies on multi-step synthetic sequences starting from more readily available fluorinated aromatic compounds.

One of the primary methods for preparing the title compound involves the electrophilic chlorination of 2,4,5-trifluorobenzoic acid. google.com This process first introduces a chlorine atom onto the aromatic ring to form the key intermediate, 3-chloro-2,4,5-trifluorobenzoic acid, which is subsequently converted to the target acyl chloride. google.com

The direct chlorination of the aromatic ring is facilitated by the use of a chlorinating agent in the presence of a catalyst. google.com The reaction typically employs chlorine or a chlorine-releasing agent. google.com Lewis acids are commonly used as catalysts to increase the electrophilicity of the chlorinating agent, thereby enabling the substitution on the electron-deficient fluorinated benzene (B151609) ring. fluorine1.ru The catalyst is generally used in catalytic amounts, ranging from 0.001 to 0.05 moles per mole of the substrate to be chlorinated. google.com Reaction temperatures can vary widely, from -10°C to 200°C. google.com

Table 1: Catalysts for Electrophilic Chlorination

| Catalyst Type | Examples | Reference |

|---|---|---|

| Iodine Compounds | Iodine, Iodine Trichloride, Iodine Pentachloride | google.com |

| Metal Halides | Iron (II) Chloride, Iron (III) Chloride, Aluminum Chloride, Antimony Trichloride, Antimony Pentachloride | google.com |

| Sulfur Compounds | Disulfur Dichloride | google.com |

Following the chlorination reaction, the intermediate 3-chloro-2,4,5-trifluorobenzoic acid must be isolated from the reaction mixture. A common laboratory-scale procedure involves adding water and an organic solvent, such as diethyl ether, to the mixture. nih.gov The layers are then separated, and the aqueous layer is extracted further with the organic solvent. nih.gov The combined organic extracts are then concentrated, for instance by using a rotary evaporator, to yield the crude product. nih.govresearchgate.net Further purification to obtain a solid suitable for analysis or subsequent reaction steps can be achieved by methods such as crystallization from an appropriate solvent, like toluene. nih.gov

The final step in this synthetic sequence is the conversion of the carboxylic acid group of 3-chloro-2,4,5-trifluorobenzoic acid into an acyl chloride functional group. google.com This is a standard transformation in organic synthesis. A frequently used reagent for this purpose is thionyl chloride (SOCl₂). google.comgoogle.com The reaction involves heating the carboxylic acid with an excess of thionyl chloride, which converts the acid to this compound. google.com After the reaction is complete, the excess thionyl chloride is removed by distillation. google.com Other reagents, such as triphosgene (B27547), can also be employed for this type of conversion. researchgate.net

An alternative and effective route to 3-chloro-2,4,5-trifluorobenzoic acid, the direct precursor to the title compound, starts with 3-amino-2,4,5-trifluorobenzoic acid. nih.govresearchgate.net This method utilizes a Sandmeyer-type reaction, which is a well-established method for converting an aromatic amino group into a halide. semanticscholar.org

The process begins with the diazotization of the amino group. A solid mixture of 3-amino-2,4,5-trifluorobenzoic acid and sodium nitrite (B80452) is added to a solution containing a copper salt, such as cupric chloride (CuCl₂), in aqueous hydrochloric acid. nih.govresearchgate.net The resulting diazonium salt is unstable and reacts in the presence of the copper catalyst to substitute the diazo group with a chlorine atom, yielding 3-chloro-2,4,5-trifluorobenzoic acid. nih.govresearchgate.netsemanticscholar.org The product is then isolated using extraction techniques as described previously. nih.gov

Table 2: Example Reaction Conditions for Sandmeyer Synthesis of 3-Chloro-2,4,5-trifluorobenzoic acid

| Reactant/Condition | Details | Reference |

|---|---|---|

| Starting Material | 3-Amino-2,4,5-trifluorobenzoic acid | nih.govresearchgate.net |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) | nih.govresearchgate.net |

| Halogen Source | Hydrochloric Acid (HCl) | nih.govresearchgate.net |

| Catalyst | Cupric Chloride (CuCl₂) | nih.govresearchgate.net |

| Solvent | Water | nih.govresearchgate.net |

| Reaction Time | 1.5 hours | nih.gov |

Alternative strategies for the synthesis of chlorinated fluorinated benzoic acids have been considered, including direct halogen exchange. However, activating and substituting a fluorine atom on an aromatic ring with a different halogen is a significant chemical challenge due to the high strength of the carbon-fluorine (C-F) bond. semanticscholar.orgmdpi.com For this reason, routes that avoid direct C-F cleavage are often preferred.

The synthesis of 4-chloro-2,3,5-trifluorobenzoic acid, a structural isomer of the intermediate discussed herein, highlights this challenge. semanticscholar.orgmdpi.com Instead of attempting a direct halogen exchange on a tetrafluorinated precursor, a more viable strategy was to first introduce an amino group and then replace it with a chloro group via the Sandmeyer reaction. semanticscholar.orgmdpi.com This approach, which constitutes a functional group exchange, is often more synthetically accessible than direct halogen-for-halogen substitution on highly fluorinated rings. While catalytic systems exist for halogen exchange reactions, such as the fluorination of chlorinated compounds using catalysts like antimony pentachloride (SbCl₅), the reverse reaction to selectively replace a single fluorine with chlorine in a polyfluorinated system like 2,3,4,5-tetrafluorobenzoic acid is less straightforward. researchgate.net

Chlorination of 2,4,5-Trifluorobenzoic Acid Precursors

Reaction Mechanisms of this compound

The reactivity of this compound is primarily centered around the highly electrophilic acyl chloride functional group. The presence of a chlorine atom and three fluorine atoms on the benzene ring significantly influences the electron density and, consequently, the reaction pathways of the molecule.

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, and this compound is no exception. These reactions proceed through a well-established two-step mechanism: nucleophilic attack followed by the elimination of a leaving group. google.com

The initial step involves the attack of a nucleophile on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge. google.com The strong electron-withdrawing effects of the chlorine and three fluorine atoms on the aromatic ring enhance the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. stackexchange.com

In the second step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. google.com This results in the formation of a new carbonyl compound where the nucleophile has replaced the chlorine atom. The general mechanism can be summarized as follows:

Mechanism of Nucleophilic Acyl Substitution

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile (Nu:) attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate. |

| 2. Elimination of Leaving Group | The tetrahedral intermediate collapses, and the chloride ion (Cl-) is eliminated as the leaving group, resulting in the substituted product. |

This reaction is versatile and can be carried out with a wide range of nucleophiles, including alcohols to form esters, amines to form amides, and water to form the corresponding carboxylic acid.

Electrophilic Aromatic Substitution with this compound

While the primary reactivity of this compound is centered on the acyl chloride group, the aromatic ring can also participate in electrophilic aromatic substitution reactions, most notably Friedel-Crafts acylation. In this type of reaction, the 3-chloro-2,4,5-trifluorobenzoyl group is introduced onto another aromatic ring.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion. nih.govresearchgate.net This acylium ion then attacks the electron-rich aromatic ring of the substrate, leading to the formation of a ketone.

The regioselectivity of Friedel-Crafts acylation is governed by the directing effects of the substituents on the aromatic substrate. For instance, in the acylation of an electron-rich aromatic compound, the incoming acyl group will be directed to the ortho and para positions. However, the bulky nature of the acylating agent can sometimes favor the para product due to steric hindrance. A study on the Friedel-Crafts acylation of 1,2,4-trifluorobenzene (B1293510) with acetyl chloride showed that acylation occurs selectively, which suggests that the electronic effects of the fluorine substituents play a significant role in directing the incoming electrophile. google.com

Radical Reactions Involving the Benzoyl Chloride Moiety

The benzoyl chloride moiety can be a precursor to benzoyl radicals under specific conditions, typically involving photochemical activation. nih.gov The generation of acyl radicals from acyl chlorides can be achieved using a nucleophilic organic catalyst and low-energy photons. nih.gov These highly reactive benzoyl radicals can then participate in various radical reactions, such as addition to alkenes (Giese reaction) to form new carbon-carbon bonds. nih.gov

While specific studies on the radical reactions of this compound are not extensively documented, the general principles of benzoyl radical formation and reactivity are applicable. The process often involves a single-electron transfer (SET) to the acyl chloride, leading to its fragmentation into a benzoyl radical and a chloride ion. However, it has been noted that some benzylic and tertiary acyl electrophiles may undergo decarbonylation, where the acyl radical loses a molecule of carbon monoxide. nih.govresearchgate.net

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites and the specific substitution pattern on the aromatic ring of this compound give rise to considerations of chemo- and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple functional groups. In reactions involving this compound and a nucleophile, the acyl chloride group is generally the most reactive site. For instance, in a reaction with a molecule containing both an amino and a hydroxyl group, the more nucleophilic amino group would preferentially attack the acyl chloride to form an amide over an ester. A study on the reactions of 2-(chloroseleno)benzoyl chloride with various nucleophiles demonstrated that the primary amino group was the most reactive, undergoing simultaneous selenenylation and acylation. researchgate.net

Regioselectivity , in the context of nucleophilic attack on the aromatic ring, is influenced by the electronic effects of the halogen substituents. The chlorine and fluorine atoms are electron-withdrawing, which can activate the ring towards nucleophilic aromatic substitution (SNA_r). However, nucleophilic attack on the carbonyl carbon is significantly more facile. In electrophilic aromatic substitution reactions where this compound acts as the acylating agent, the regioselectivity is determined by the substituents on the substrate molecule.

The reactivity of substituted benzoyl chlorides in nucleophilic substitution is primarily governed by the electrophilicity of the carbonyl carbon. stackexchange.com The strong inductive and mesomeric effects of the fluoro and chloro substituents in this compound make the carbonyl carbon highly electrophilic, thus favoring nucleophilic attack at this position.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods in the chemical industry. The synthesis of this compound and its subsequent reactions can be approached with green chemistry principles in mind.

One key aspect is the choice of chlorinating agent for the conversion of the corresponding carboxylic acid. Traditional reagents like thionyl chloride and phosgene (B1210022) are effective but pose significant environmental and safety hazards. A greener alternative is the use of triphosgene, a solid and safer phosgene equivalent. nih.gov The reaction of 2,3,4,5-tetrafluorobenzoic acid with triphosgene in the presence of a catalytic amount of DMF has been shown to produce the corresponding acyl chloride in high yield (95 mol%). nih.gov This method avoids the use of highly toxic and gaseous phosgene.

Furthermore, the choice of solvent plays a crucial role in the environmental impact of a chemical process. Research has explored the use of greener solvents for acylation reactions. One study highlighted the use of Cyrene™, a bio-based solvent, for the synthesis of amides from acid chlorides. This approach eliminates the need for toxic solvents like dimethylformamide and dichloromethane.

Solvent-free reaction conditions and the use of water as a solvent are also cornerstones of green chemistry. The chloroacetylation of amines has been successfully carried out under neutral, metal-free conditions in a phosphate (B84403) buffer, demonstrating the feasibility of using aqueous media for reactions with acyl chlorides.

Applications of 3 Chloro 2,4,5 Trifluorobenzoyl Chloride in Medicinal Chemistry

Role as an Intermediate in Pharmaceutical Synthesis

3-Chloro-2,4,5-trifluorobenzoyl chloride is primarily employed as a foundational component in multi-step synthetic pathways targeting biologically active compounds. Its parent compound, 3-chloro-2,4,5-trifluorobenzoic acid, is recognized as a crucial starting material which is typically converted to the more reactive this compound using chlorinating agents like thionyl chloride or oxalyl chloride to facilitate subsequent reactions.

The synthesis of fluoroquinolones, a major class of antibacterial agents, represents a key application area for this chemical intermediate. The specific arrangement of halogen atoms on the phenyl ring is instrumental in forming the characteristic quinolone core.

Research has identified 3-chloro-2,4,5-trifluorobenzoic acid as an important material for the preparation of potent antibacterial agents. nih.govresearchgate.netnih.gov Specifically, it is a key intermediate in the synthesis of 7-aminosubstituted 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. nih.govresearchgate.netnih.gov These compounds have demonstrated significant antibacterial activity. nih.govresearchgate.net The parent acid is also noted for its effectiveness against Mycobacterium tuberculosis and Mycobacterium avium complex. google.com In these synthetic sequences, the conversion of the carboxylic acid to this compound is a critical activation step that enables the subsequent formation of the quinolone scaffold.

The general synthetic route to the core of widely used fluoroquinolones, including analogues of ciprofloxacin (B1669076), relies on halogenated benzoyl chlorides. A well-established method involves the reaction of a substituted benzoyl chloride with an acrylate (B77674) derivative, followed by condensation with an appropriate amine and a final ring-closing step.

A flow microreactor system for synthesizing a library of fluoroquinolone antibiotics, including ciprofloxacin analogues, was developed starting from the closely related 2,4,5-trifluorobenzoyl chloride. researchgate.net The process begins with the acylation of ethyl 3-(dimethylamino)acrylate using the benzoyl chloride. researchgate.net This is followed by a Michael addition reaction with a primary amine, such as cyclopropylamine (B47189) (a key component of ciprofloxacin), and subsequent nucleophilic ring closure to create the difluoroquinolone system. researchgate.net A similar strategy, starting with 2,4,5-trifluorobenzoic acid and converting it to its acyl chloride, was used to generate a chloroquinolone-ciprofloxacin hybrid. nih.gov A Chinese patent also describes a method for preparing norfloxacin, ciprofloxacin, and enrofloxacin (B1671348) where a "2,4-5-fluorochlorobenzoyl chloride" is reacted with an acrylate and then cyclopropylamine. google.com This body of research demonstrates the established utility of this reaction pathway, for which this compound serves as a direct and logical starting material for producing 8-chloro-substituted ciprofloxacin analogues.

Data Tables

Below are interactive tables detailing the properties of the chemical compounds mentioned in this article.

Table 1: Properties of this compound and Related Precursors

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Structure |

|---|---|---|---|---|

| This compound | C₇HCl₂F₃O | 228.98 | 101513-78-4 | ClC₁=C(F)C(F)=C(C(Cl)=O)C=C₁F |

| 3-Chloro-2,4,5-trifluorobenzoic acid | C₇H₂ClF₃O₂ | 210.54 | 101513-77-3 | OC(=O)c1cc(F)c(F)c(Cl)c1F |

Table 2: Selected Fluoroquinolone Antibiotics and Intermediates

| Compound Name | Type | Key Synthetic Feature |

|---|---|---|

| Ciprofloxacin | Antibiotic | Core structure synthesized via benzoyl chloride pathway. |

| Norfloxacin | Antibiotic | Synthesized using a method applicable to this compound. google.com |

| Enrofloxacin | Antibiotic | Synthesized using a method applicable to this compound. google.com |

Development of Antiviral Compounds

Design and Synthesis of Novel Drug Candidates Incorporating the 3-Chloro-2,4,5-trifluorobenzoyl Moiety

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of complex molecules, most notably in the development of antibacterial agents. The corresponding carboxylic acid, 3-chloro-2,4,5-trifluorobenzoic acid, is frequently used as a precursor, which is then converted to the more reactive acyl chloride for subsequent reactions. chemicalbook.combiosynth.comnih.govsigmaaldrich.com

A prominent example is the synthesis of fluoroquinolone antibiotics. These are broad-spectrum antibacterial drugs that have seen significant development over the years. nih.gov The synthesis of potent fluoroquinolone analogues often involves the use of a substituted benzoyl acetate, which can be prepared from this compound. One of the classic synthetic routes to the quinolone core is the Gould-Jacobs reaction. While specific, multi-step syntheses are often proprietary, the general approach involves the reaction of an aniline (B41778) derivative with a β-ketoester, which can be formed by the acylation of a malonic acid ester with this compound, followed by decarboxylation.

A key class of antibacterial agents synthesized using this building block are quinolone-3-carboxylic acid derivatives. nih.gov For instance, 3-chloro-2,4,5-trifluorobenzoic acid is a crucial material for the preparation of ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. nih.gov This intermediate is then used to produce 7-aminosubstituted 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, which are effective antibacterial agents. nih.gov

Beyond traditional fluoroquinolones, the 3-chloro-2,4,5-trifluorobenzoyl moiety has been incorporated into other heterocyclic systems with potential therapeutic applications. For example, it can be used to synthesize 3-hydroxyquinazoline-2,4-diones, which have shown promise as antibacterial agents. chemicalbook.com The synthesis typically involves the reaction of this compound with an anthranilic acid derivative, followed by cyclization.

The following table outlines representative drug candidates and intermediates whose synthesis utilizes the 3-chloro-2,4,5-trifluorobenzoyl moiety.

| Compound Class | Specific Intermediate/Candidate | Therapeutic Target/Application |

| Fluoroquinolones | Ethyl 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Antibacterial (DNA gyrase/Topoisomerase IV) |

| Fluoroquinolones | 7-Amino-8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | Antibacterial |

| Quinazolinones | 3-Hydroxyquinazoline-2,4-diones | Antibacterial |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

In the context of fluoroquinolone antibiotics, the substituents on the quinolone core significantly influence their potency and spectrum of activity. asm.orgresearchgate.netresearchgate.netyoutube.com The chlorine atom at the 8-position of the quinolone ring, which is derived from the 3-chloro position of the starting benzoyl chloride, has been shown to be particularly important.

Key SAR findings for fluoroquinolones with an 8-chloro substituent include:

Enhanced Gram-Positive Activity: The presence of a halogen, such as chlorine or fluorine, at the C-8 position generally improves the in vitro activity against Gram-positive bacteria, including strains that may be resistant to older fluoroquinolones. researchgate.netoup.com

Modulation of Enzyme Targeting: The C-8 substituent can influence the primary enzyme target of the fluoroquinolone. For instance, an 8-fluoro substituent has been shown to shift the initial target towards DNA gyrase and reduce activity against topoisomerase IV. oup.com The 8-chloro substituent is also believed to play a role in the interaction with these bacterial enzymes. asm.org

Increased Lethality: In Staphylococcus aureus, an 8-chloro substitution can lead to a more lethal agent against both wild-type and topoisomerase IV mutant strains. oup.com

Steric Effects: The steric bulk of the C-8 substituent can influence the conformation of the N-1 substituent. In some cases, a C-8 chloro group can cause a significant distortion of the N-1 aromatic group out of the plane of the quinolone core, which has been correlated with highly potent antibacterial activity. nih.gov

The following table summarizes the key SAR points for derivatives incorporating the 3-chloro-2,4,5-trifluorobenzoyl moiety, primarily based on the extensive research on fluoroquinolone antibiotics.

| Structural Feature (Derived from this compound) | Impact on Biological Activity |

| 3-Chloro group (becomes C-8 chloro in quinolones) | Enhances activity against Gram-positive bacteria. researchgate.netoup.com |

| Can influence the primary enzyme target (DNA gyrase vs. Topoisomerase IV). oup.com | |

| Contributes to increased bactericidal potency. oup.com | |

| Can induce a strained conformation that enhances activity. nih.gov | |

| 2,4,5-Trifluoro groups (contribute to the quinolone core) | The C-6 fluoro group is crucial for potent antibacterial activity. asm.org |

| Modulate electronic properties and lipophilicity. |

While the primary focus of published research has been on fluoroquinolones, the principles of SAR derived from these studies can be extrapolated to guide the design of other classes of therapeutic agents that utilize the 3-chloro-2,4,5-trifluorobenzoyl scaffold. The unique combination of halogen substituents on this building block continues to make it an attractive starting point for the development of new and improved medicines.

Applications in Agrochemical and Specialty Chemical Development

Utilization in the Production of Fluorinated Agrochemicals

The presence of both fluorine and chlorine on the benzoyl chloride ring makes it a significant precursor for the development of novel agrochemicals. eurochlor.org The distinct properties of these halogens—including their electronegativity, size, and lipophilicity—can profoundly influence a pesticide's biological activity, metabolic pathway, and persistence in the environment.

While specific, commercialized herbicides and insecticides synthesized directly from 3-Chloro-2,4,5-trifluorobenzoyl chloride are not widely documented in the public domain, its structural relative, 3-cyano-2,4,5-trifluorobenzoyl fluoride, is a known intermediate in the synthesis of quinolone-class compounds, which have applications in agriculture. google.com This indicates the potential for this compound to be a key component in the synthesis of new, proprietary crop protection agents. The development of such molecules is often a closely guarded aspect of corporate research and development, with details typically emerging through patent literature.

The general synthetic approach involves the reaction of the highly reactive acyl chloride group with a wide range of nucleophiles to generate a diverse library of derivative compounds. These derivatives are then systematically screened to identify candidates with promising herbicidal or insecticidal activity. The specific arrangement of the halogen atoms on the aromatic ring is a determining factor in the efficacy and selectivity of the resulting agrochemical.

In herbicide design, the incorporation of fluorine and chlorine atoms can significantly impact a compound's mode of action and its ability to selectively target weeds without harming the desired crop. For instance, related fluorinated benzoyl chloride derivatives are employed in the synthesis of herbicides that inhibit specific enzymes essential for weed growth. The substitution pattern on the aromatic ring is crucial for the binding affinity of the herbicide to its target protein. Although no commercial herbicides are publicly listed as direct derivatives of this compound, its structural features are present in various patented herbicidal compounds. For example, patent filings describe herbicidal compositions that include 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, which contains a similarly substituted phenyl ring. google.com

In a similar vein, the strategic placement of fluorine and chlorine atoms in insecticide development can amplify the neurotoxicity of a compound towards target insect species while minimizing its impact on non-target organisms. The increased lipophilicity imparted by the halogens can facilitate the penetration of the insecticide through the waxy outer layer of an insect's exoskeleton. The quest for new and effective insecticides often involves the creation of novel molecules derived from versatile intermediates such as this compound. While specific commercial insecticides derived from this exact precursor are not readily identifiable in public literature, the synthesis of various pesticidal compounds containing a 1,2,4-triazole (B32235) moiety, which can be prepared from related precursors, has been documented. epo.org

Development of Specialty Chemicals with Enhanced Properties

The unique chemical properties endowed by the fluorine and chlorine substituents in this compound also position it as a valuable building block for the synthesis of specialty chemicals, most notably high-performance polymers. The integration of such halogenated aromatic units into polymer chains can lead to significant improvements in key material properties, including thermal stability, chemical inertness, and flame resistance.

The synthesis of advanced polyesters and polyamides can be achieved through the reaction of the acyl chloride with diols and diamines, respectively. The resultant polymers, which incorporate the 3-chloro-2,4,5-trifluorophenyl group, are anticipated to demonstrate superior performance characteristics when compared to their non-halogenated equivalents. Research in this domain is geared towards the creation of robust materials for use in demanding applications within the electronics, aerospace, and other technology-driven industries. nih.gov

Impact of Fluorine and Chlorine Substituents on Product Efficacy and Stability

The performance and durability of agrochemicals and specialty chemicals derived from this compound are intricately linked to the precise positioning of the fluorine and chlorine atoms on the aromatic ring. Understanding this structure-activity relationship is a central focus of research and development in this chemical space.

The fluorine atoms located at positions 2, 4, and 5 contribute significantly to:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can result in a longer active lifespan of the molecule within the target organism and the environment.

The chlorine atom at position 3 introduces an additional layer of chemical diversity and can:

Offer an Alternative Site for Metabolic Transformation or Selective Interaction: The presence of a different halogen can facilitate specific interactions with target proteins that may not be possible with fluorine alone.

Modulate the Reactivity of the Acyl Chloride Group: The collective electronic influence of the chlorine and fluorine atoms adjusts the reactivity of the benzoyl chloride functional group, which is a key consideration in synthesis. eurochlor.org

Interactive Data Table: Properties of Related Halogenated Benzoyl Chlorides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications |

| This compound | C₇HCl₂F₃O | 228.98 | Agrochemical and specialty chemical intermediate |

| 3-Cyano-2,4,5-trifluorobenzoyl fluoride | C₈ClF₄NO | 225.54 | Intermediate for quinolones google.com |

| 3-Chloro-4-fluorobenzoyl chloride | C₇H₃Cl₂FO | 193.00 | Precursor for pharmaceuticals and crop-protection compositions google.comgoogle.com |

| 2,3,4,5-Tetrafluorobenzoyl chloride | C₇HClF₄O | 212.53 | Intermediate for pharmaceuticals and other chemicals researchgate.netgoogle.com |

Advanced Characterization and Spectroscopic Analysis of 3 Chloro 2,4,5 Trifluorobenzoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise connectivity and environment of atoms within a molecule. For 3-Chloro-2,4,5-trifluorobenzoyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR studies provides a complete picture of its complex structure.

The ¹H NMR spectrum of this compound is characterized by its simplicity in terms of the number of signals, but complexity in their splitting patterns. The molecule contains a single proton attached to the aromatic ring at the C-6 position. This proton is expected to appear as a single resonance in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm.

The chemical shift is influenced by the electron-withdrawing effects of the adjacent fluorine atom at C-5 and the benzoyl chloride group at C-1. The signal for this proton will not be a simple singlet; instead, it will be split into a complex multiplet due to coupling with the three neighboring fluorine nuclei (at C-2, C-4, and C-5). The magnitude of the proton-fluorine coupling constants (J-values) will vary depending on the number of bonds separating the interacting nuclei (³JHF, ⁴JHF, and ⁵JHF).

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected, one for the carbonyl group and six for the aromatic ring.

The carbonyl carbon (C=O) of the acyl chloride group is typically found significantly downfield, often in the range of δ 160-170 ppm. The aromatic carbons exhibit complex patterns due to the influence of the halogen substituents. Each carbon atom bonded to a fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). Carbons that are two or more bonds away from a fluorine atom will also show smaller couplings (²JCF, ³JCF), further complicating the spectrum. The carbon atom bonded to chlorine (C-3) will also have its chemical shift influenced by the electronegative substituent.

A predicted assignment of the ¹³C NMR signals is presented below, based on data from analogous compounds such as 2,4-difluorobenzoyl chloride and 2,6-dichlorobenzoyl chloride. chemicalbook.comspectrabase.com

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| C=O | 160 – 170 | Singlet (or small triplet due to coupling with F-2) |

| C-1 | 120 – 130 | Multiplet (due to C-F couplings) |

| C-2 | 155 – 165 | Doublet (large ¹JCF), further split by other F |

| C-3 | 125 – 135 | Multiplet (due to C-F couplings) |

| C-4 | 150 – 160 | Doublet (large ¹JCF), further split by other F |

| C-5 | 145 – 155 | Doublet (large ¹JCF), further split by other F |

| C-6 | 115 – 125 | Multiplet (due to C-F and C-H couplings) |

¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorinated organic compounds. For this compound, three distinct signals are expected, one for each of the fluorine atoms at positions C-2, C-4, and C-5.

The chemical shifts of these fluorine atoms are influenced by their position on the aromatic ring and the nature of the adjacent substituents. Each signal will appear as a multiplet due to spin-spin coupling with the other fluorine nuclei (³JFF, ⁴JFF) and with the aromatic proton (³JHF, ⁴JHF). Analysis of these coupling patterns allows for the unambiguous assignment of each fluorine signal to its specific position on the benzene (B151609) ring. For instance, data from related fluoroaromatic compounds can be used to predict the relative chemical shifts and coupling constants. rsc.orgrsc.orgrsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the acyl chloride. This band is typically observed at a high frequency, usually in the range of 1770-1815 cm⁻¹, due to the electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon.

Other key vibrational modes that can be identified include:

C-F Stretching: Strong absorption bands in the region of 1100-1300 cm⁻¹.

C-Cl Stretching: Absorptions for the C(O)-Cl bond can be found in the 800-600 cm⁻¹ range.

Aromatic C=C Stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the isolated aromatic proton appear in the 800-900 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds like the aromatic C=C bonds often produce more intense Raman signals than IR signals. Data from the closely related 2,4,5-Trifluorobenzoyl chloride can be used for comparative analysis of the spectral features. nih.gov

| Functional Group | Technique | Expected Wavenumber (cm⁻¹) |

| C=O (Acyl Chloride) | IR | 1770 – 1815 (Strong) |

| Aromatic C=C | IR, Raman | 1450 – 1600 (Variable) |

| C-F | IR | 1100 – 1300 (Strong) |

| Aromatic C-H (bend) | IR | 800 – 900 (Medium-Strong) |

| C-Cl | IR, Raman | 600 – 800 (Medium) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization. The molecular formula of this compound is C₇HClF₃O.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) in natural abundance (approximately 3:1 ratio), the molecular ion peak will appear as a characteristic pair of signals (M⁺ and M+2) separated by two mass units, with relative intensities of about 3:1.

Calculated Molecular Weight:

For C₇H³⁵ClF₃O: 211.97 g/mol

For C₇H³⁷ClF₃O: 213.97 g/mol

The primary fragmentation pathway involves the loss of the chlorine atom from the acyl chloride group to form the 3-chloro-2,4,5-trifluorobenzoyl cation. This fragment can then lose a molecule of carbon monoxide (CO) to yield the 3-chloro-2,4,5-trifluorophenyl cation. This fragmentation pattern is consistent with observations for similar benzoyl chlorides. nih.govnist.gov

| m/z Value | Identity |

| 212 / 214 | [M]⁺ (Molecular Ion) |

| 177 | [M - Cl]⁺ |

| 149 | [M - Cl - CO]⁺ |

X-ray Crystallography of 3-Chloro-2,4,5-trifluorobenzoic acid and its Derivatives

The crystal structure of 3-Chloro-2,4,5-trifluorobenzoic acid reveals that the molecule crystallizes in the monoclinic space group P2₁/n. researchgate.net In the solid state, the molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups, a typical arrangement for carboxylic acids. nih.govresearchgate.net The carboxyl group is slightly twisted out of the plane of the benzene ring by an angle of 6.8(1)°. nih.govresearchgate.net This structural data confirms the substitution pattern and provides precise bond lengths and angles for the C-Cl and C-F bonds on the aromatic ring.

| Crystal Data Parameter | Value for 3-Chloro-2,4,5-trifluorobenzoic acid |

| Molecular Formula | C₇H₂ClF₃O₂ |

| Molecular Weight | 210.54 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.4760 (9) |

| b (Å) | 13.654 (3) |

| c (Å) | 12.400 (3) |

| β (°) | 97.16 (3) |

| Volume (ų) | 751.9 (3) |

| Z | 4 |

| Data sourced from references nih.govresearchgate.net. |

High-Resolution Spectroscopic Techniques for Isomeric Purity

The synthesis of polysubstituted benzene derivatives, such as this compound, often yields a mixture of regioisomers. The specific placement of the chloro and fluoro substituents on the benzoyl chloride ring is critical as different isomers can exhibit varied reactivity and lead to different products in subsequent chemical reactions. Therefore, the assessment of isomeric purity is a crucial step in the characterization of this compound. High-resolution spectroscopic techniques are indispensable for unambiguously identifying and quantifying isomeric impurities.

During the synthesis of this compound, several positional isomers could potentially form. The differentiation of these isomers is challenging due to their identical molecular weight and similar chemical properties. Advanced spectroscopic methods provide the necessary resolution and specificity to distinguish between these closely related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for isomer differentiation. High-resolution ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: While this compound only possesses one proton on the aromatic ring, its chemical shift and coupling constants to adjacent fluorine atoms are highly sensitive to the substitution pattern. Isomeric impurities would present a different number of protons or distinct chemical shifts and coupling patterns, allowing for their detection and quantification.

¹³C NMR Spectroscopy: Each carbon atom in a unique chemical environment will produce a distinct signal in the ¹³C NMR spectrum. hw.ac.uk The number of signals directly indicates the symmetry of the molecule. For this compound, seven distinct carbon signals are expected. Any deviation from this number would suggest the presence of isomeric impurities with different substitution patterns. The chemical shifts of the carbons, particularly those bonded to halogens, are significantly influenced by the position of the substituents. oregonstate.educompoundchem.com

¹⁹F NMR Spectroscopy: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is an exceptionally effective technique for analyzing fluorinated compounds. discoveroakwoodchemical.com The chemical shifts of the fluorine atoms are spread over a wide range and are extremely sensitive to their position on the aromatic ring and the nature of the adjacent substituents. rsc.orgrsc.org The coupling between different fluorine nuclei (J-coupling) provides further structural information, allowing for the definitive assignment of each isomer. For instance, the ¹⁹F NMR spectrum of the target compound would show three distinct fluorine signals with specific coupling patterns, which would differ significantly from its isomers.

| Isomer Name | Predicted ¹H Chemical Shift (ppm) | Predicted No. of ¹³C Signals | Predicted ¹⁹F Chemical Shifts (ppm) |

| This compound | 7.5 - 8.0 (1H, dd) | 7 | 3 distinct signals |

| 2-Chloro-3,4,5-trifluorobenzoyl chloride | 7.4 - 7.9 (1H, t) | 7 | 3 distinct signals |

| 4-Chloro-2,3,5-trifluorobenzoyl chloride | 7.6 - 8.1 (1H, d) | 7 | 3 distinct signals |

| 5-Chloro-2,3,4-trifluorobenzoyl chloride | 7.3 - 7.8 (1H, d) | 7 | 3 distinct signals |

Note: The data in this table is illustrative and based on general principles of NMR spectroscopy for substituted benzenes. Actual chemical shifts can vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the analysis of isomeric mixtures. While isomers have the same molecular weight, their fragmentation patterns upon ionization are often distinct.

Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate isomers based on their different boiling points and interactions with the stationary phase. rsc.org Even if isomers co-elute, high-resolution mass spectrometry can differentiate them. The electron ionization (EI) mass spectra of regioisomers can be very similar, but subtle differences in the relative abundances of fragment ions can be used for identification. nih.govunica.it More advanced techniques like tandem mass spectrometry (MS/MS) can be employed, where a specific fragment ion is isolated and further fragmented to reveal more detailed structural information unique to each isomer. nih.gov

For halogenated compounds, the isotopic distribution provides a clear signature. Molecules containing one chlorine atom will show a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

| Isomer Name | Molecular Weight ( g/mol ) | Key Fragmentation Pathways | Characteristic Isotope Pattern |

| This compound | 228.99 discoveroakwoodchemical.com | Loss of Cl, loss of COCl | M+ / [M+2]+ ratio of ~3:1 |

| 2,4,5-Trifluorobenzoyl chloride | 194.54 sigmaaldrich.com | Loss of Cl, loss of COCl | M+ / [M+2]+ ratio of ~3:1 (if Cl present) |

| 3,4,5-Trifluorobenzoyl chloride | 194.54 sigmaaldrich.com | Loss of Cl, loss of COCl | M+ / [M+2]+ ratio of ~3:1 (if Cl present) |

Note: The fragmentation pathways are predicted based on common fragmentation of benzoyl chlorides.

The combination of retention time from GC and the unique mass spectrum and fragmentation pattern allows for the confident identification and quantification of this compound and its potential isomeric impurities.

Computational Chemistry and Theoretical Studies of 3 Chloro 2,4,5 Trifluorobenzoyl Chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the electronic properties and inherent reactivity of a molecule. These calculations can determine the molecular geometry, orbital energies, and the distribution of electron density.

Detailed studies on analogous halogenated aromatic compounds have utilized methods like DFT with the B3LYP functional and the 6-311++G(d,p) basis set to perform geometry optimization and calculate key electronic parameters. prensipjournals.comprensipjournals.com For 3-Chloro-2,4,5-trifluorobenzoyl chloride, such calculations would yield insights into its stability and preferred conformation.

A critical aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electrophilic and nucleophilic sites. For this compound, the electron-withdrawing nature of the fluorine, chlorine, and carbonyl oxygen atoms would likely create electropositive regions on the carbon atoms, particularly the carbonyl carbon, making it susceptible to nucleophilic attack.

Table 1: Representative Electronic Properties Calculated for Halogenated Aromatic Compounds using DFT

| Property | Description | Typical Calculated Value (Arbitrary Units) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 5.5 eV |

| Dipole Moment | Measure of the net molecular polarity | 3.5 D |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.75 |

| Electronegativity (χ) | Power to attract electrons | 4.25 |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 3.28 |

Note: The values in this table are illustrative and represent typical data obtained for similar molecules in computational studies. They are not the actual calculated values for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for understanding how a small molecule (ligand), such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

Studies on analogous benzoyl chloride derivatives have employed molecular docking to investigate their potential as antibacterial agents by targeting enzymes like DNA gyrase. nih.govresearchgate.net In such a study involving this compound, the compound would be computationally placed into the active site of a target receptor. A scoring function would then be used to estimate the binding affinity, often expressed as a "docking score" or "rerank score," with lower (more negative) values indicating a potentially stronger interaction. nih.govresearchgate.net

Following docking, Molecular Dynamics (MD) simulations can be performed to study the stability and dynamics of the ligand-receptor complex over time. MD simulations provide a more detailed picture of the interactions, including the role of hydrogen bonds, hydrophobic interactions, and van der Waals forces in stabilizing the complex. While specific docking studies for this compound are not reported, research on similar chlorinated compounds targeting receptors like PPAR-γ has demonstrated the utility of these methods in predicting binding modes and drug-likeness. manipal.edu

Table 2: Illustrative Molecular Docking Results for a Ligand with a Target Receptor

| Ligand | Target Receptor | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Compound A | DNA Gyrase (PDB: 1KZN) | -91.23 | Asp73, Gly77 | Hydrogen Bond |

| Compound B | DNA Gyrase (PDB: 1KZN) | -85.50 | Val120, Ile78 | Hydrophobic |

| Reference Drug | DNA Gyrase (PDB: 1KZN) | -88.75 | Asp73, Ser121 | Hydrogen Bond, Pi-cation |

Note: This table presents example data from docking studies of different compounds to illustrate the type of information generated. nih.govresearchgate.net It does not represent actual results for this compound.

Reaction Pathway Modeling and Transition State Analysis

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. This involves mapping the potential energy surface of the reaction to identify reactants, products, intermediates, and, crucially, transition states.

For reactions involving this compound, such as its synthesis or its reaction with a nucleophile, computational modeling could be used to determine the most likely reaction pathway. Transition state theory is a core component of this analysis. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy (the energy barrier that must be overcome for the reaction to occur) can be calculated.

This information is vital for understanding reaction kinetics and for optimizing reaction conditions. For instance, in the synthesis of related compounds like 3-chloro-4-fluorobenzoyl chloride, different reaction steps and the influence of catalysts are considered, which could be theoretically modeled to understand their energetic profiles. google.com Computational studies on other molecules have successfully used DFT to analyze transition states and elucidate reaction mechanisms, providing a blueprint for how such investigations could be applied to this compound. prensipjournals.com

Table 4: Example of Calculated Thermodynamic and Kinetic Data for a Hypothetical Reaction Step

| Parameter | Description | Calculated Value (kcal/mol) |

| ΔH | Enthalpy of Reaction | -15.5 |

| ΔG | Gibbs Free Energy of Reaction | -12.0 |

| Ea (forward) | Activation Energy of the Forward Reaction | +25.0 |

| Ea (reverse) | Activation Energy of the Reverse Reaction | +40.5 |

Note: The data presented is for a hypothetical reaction to illustrate the outputs of reaction pathway modeling and is not specific to this compound.

Toxicological and Environmental Considerations in Research

The study and application of halogenated organic compounds like 3-Chloro-2,4,5-trifluorobenzoyl chloride necessitate a thorough evaluation of their toxicological properties and environmental impact. Research in this area is critical for ensuring laboratory safety, minimizing environmental contamination, and adhering to regulatory guidelines for chemical handling and disposal.

Q & A

Q. What are the standard synthetic routes for 3-chloro-2,4,5-trifluorobenzoyl chloride in laboratory settings?

The compound is typically synthesized via chlorination of 3-chloro-2,4,5-trifluorobenzoic acid using thionyl chloride (SOCl₂) under reflux conditions. The reaction is monitored by TLC, and excess SOCl₂ is removed under reduced pressure to isolate the product . Alternative methods include using oxalyl chloride with catalytic DMF in anhydrous dichloromethane .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- 1H-NMR spectroscopy (400 MHz, CDCl₃) to analyze substituent patterns and coupling constants .

- ESI-MS for molecular ion verification (e.g., [M+H]+ observed at m/z 520.9 vs. calculated 521.1) .

- Melting point determination (e.g., 166–169°C) for purity assessment .

Q. How should researchers handle purification of this compound?

Purification is achieved via fractional distillation under reduced pressure or crystallization using solvent systems like dichloromethane/hexane. Impurities such as unreacted benzoic acid are removed by washing with cold aqueous NaHCO₃ .

Q. What are the critical stability considerations during storage?

Store in airtight, moisture-resistant containers under inert gas (N₂/Ar) at 0–6°C to prevent hydrolysis. Avoid exposure to humidity or high temperatures .

Q. What are its primary applications in pharmaceutical synthesis?

It serves as a key intermediate in synthesizing fluoroquinolone antibiotics (e.g., sitafloxacin) and COX-2 inhibitors, where it participates in amide bond formation with aromatic amines .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like chlorinated impurities?

- Use stoichiometric excess of SOCl₂ (1.5–2 eq.) and monitor reaction progress via in-situ FTIR to detect residual carboxylic acid peaks.

- Optimize temperature (40–50°C) to balance reaction rate and by-product formation .

Q. What strategies resolve spectral overlaps in NMR for fluorinated benzoyl chlorides?

- Employ 19F-NMR to decouple fluorine signals.

- Use high-field instruments (≥500 MHz) and analyze coupling constants (e.g., J = 14.8 Hz for meta-fluorine interactions) .

Q. How can kinetic studies on hydrolytic stability be designed?

Conduct accelerated degradation experiments under varying pH (1–13), temperatures (25–60°C), and solvent systems. Monitor hydrolysis rates via HPLC or conductometric titration .

Q. What computational methods predict reactivity in nucleophilic acyl substitution?

- DFT calculations (e.g., B3LYP/6-31G*) to model transition states and charge distribution on the carbonyl carbon.

- Compare with experimental data from Hammett plots to validate electronic effects of substituents .

Q. How does the compound’s structure influence its role in agrochemical intermediates?

The trifluoromethyl and chloro groups enhance lipid solubility and metabolic stability. Structure-activity relationship (SAR) studies involve modifying substituents to optimize herbicidal activity while minimizing toxicity .

Q. What advanced mass spectrometry techniques improve trace-level detection?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.